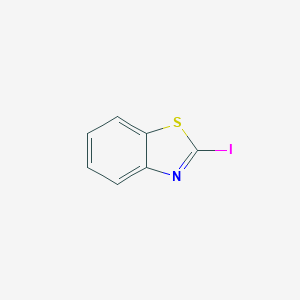

2-Iodobenzothiazole

Übersicht

Beschreibung

2-Iodobenzothiazole is an organoiodine compound with the molecular formula C7H4INS. It is a derivative of benzothiazole, where an iodine atom is substituted at the second position of the benzothiazole ring. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Iodobenzothiazole can be synthesized through various methods. One common approach involves the deprotonation of benzothiazole using a mixture of zinc chloride and lithium 2,2,6,6-tetramethylpiperidine, followed by trapping with iodine . Another method involves the reaction of 2-aminobenzothiazole with potassium iodide and sodium nitrite in the presence of p-toluenesulfonic acid in acetonitrile at low temperatures .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow processes and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Iodobenzothiazole undergoes various chemical reactions, including:

Reductive Dehalogenation: Reaction with alkanethiols in methanol to produce unsubstituted benzothiazole.

Photochemical Reactions: Exposure to ultraviolet light can lead to the formation of 2-isocyanophenylthiyl radicals.

Common Reagents and Conditions:

Reductive Dehalogenation: Alkanethiols in methanol.

Photochemical Reactions: Ultraviolet light at specific wavelengths.

Major Products:

Reductive Dehalogenation: Unsubstituted benzothiazole.

Photochemical Reactions: 2-Isocyanophenylthiyl radicals.

Wissenschaftliche Forschungsanwendungen

Photochemistry

Photochemical Reactions

The photochemical properties of 2-iodobenzothiazole have been extensively studied. When irradiated at a wavelength of 254 nm in an argon matrix, it undergoes complex photochemical transformations, leading to the formation of reactive intermediates such as thiyl radicals. These radicals can participate in cyclization reactions, which are crucial for synthesizing various organic compounds .

Case Study: Photochemical Behavior

A study investigated the photochemistry of this compound under low-temperature conditions (4 K). The results indicated that the compound could generate iodine-triggered radicals that facilitate cyclization processes. This behavior is particularly useful for developing new synthetic pathways in organic chemistry .

Synthesis of Fluorogenic Dyes

Fluorogenic Applications

this compound serves as a precursor in the synthesis of benzothiazole-based fluorogenic dyes. These dyes are essential for biological imaging and tracking cellular processes due to their fluorescent properties. The "click-on" reaction involving this compound allows for the creation of fluorescent adducts when reacted with azide-containing molecules .

Data Table: Fluorescent Properties

| Compound | λ max (abs) [nm] | λ max (em) [nm] | Stokes Shift [nm] |

|---|---|---|---|

| 11a | 286 | 363 | 77 |

| 11b | 278 | 351 | 73 |

| 11c | 290 | 353 | 63 |

| 11d | 294 | 374 | 80 |

| 16 | 297 | 374 | 77 |

This table summarizes the absorption and emission characteristics of various fluorescent products derived from reactions involving this compound. The ability to tune these properties makes them suitable for diverse applications in bioimaging and diagnostics .

Synthetic Intermediates

Role as a Synthetic Intermediate

In synthetic organic chemistry, this compound is utilized as a key intermediate for synthesizing more complex molecules. Its reactivity allows it to participate in various coupling reactions, including cross-coupling with terminal alkynes to form more functionalized benzothiazoles .

Case Study: Cross-Coupling Reactions

A study demonstrated the use of this compound in palladium-catalyzed cross-coupling reactions, yielding functionalized benzothiazoles with potential applications in pharmaceuticals and agrochemicals. The reactions were optimized to achieve high yields under mild conditions, showcasing the versatility of this compound in synthetic methodologies .

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of benzothiazoles, including those synthesized from this compound, exhibit significant antimicrobial and anticancer activities. These compounds can inhibit the growth of various pathogens and cancer cell lines, making them candidates for drug development .

In a comprehensive study, various derivatives synthesized from this compound were tested against bacterial strains and cancer cell lines. Results showed promising activity against Gram-positive bacteria and significant cytotoxic effects on cancer cells, suggesting potential therapeutic applications .

Wirkmechanismus

The mechanism of action of 2-iodobenzothiazole involves its ability to participate in various chemical reactions due to the presence of the iodine atom, which can act as a leaving group. This property makes it a valuable intermediate in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

- 2-Bromobenzothiazole

- 2-Chlorobenzothiazole

- 2-Fluorobenzothiazole

Comparison: 2-Iodobenzothiazole is unique among its halogenated counterparts due to the larger atomic size and higher reactivity of the iodine atom. This makes it more suitable for certain types of reactions, such as metal-catalyzed cross-coupling and photochemical reactions, where the iodine atom’s ability to act as a leaving group is advantageous .

Biologische Aktivität

2-Iodobenzothiazole (C7H4INS) is an organoiodine compound that has garnered significant interest for its diverse biological activities and applications in synthetic chemistry. As a derivative of benzothiazole, it features an iodine atom at the second position of the benzothiazole ring, which plays a crucial role in its reactivity and biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been shown to exhibit:

- Antimicrobial Effects : Studies indicate that this compound possesses significant antibacterial and antifungal properties. It acts by disrupting microbial cell membranes and inhibiting essential metabolic processes .

- Antiproliferative Properties : This compound has demonstrated the ability to inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy. For instance, it has been evaluated against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cells, showing promising results .

- Antioxidant Activity : Research highlights that this compound can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Pharmacological Properties

The pharmacological profile of this compound includes:

- IC50 Values : The compound exhibits varying degrees of potency against different biological targets. For example, certain derivatives have shown IC50 values as low as 0.004 µM against T-cell proliferation, indicating strong inhibitory effects .

- Structure-Activity Relationships (SAR) : The presence of the iodine atom significantly influences the compound's reactivity and biological activity. Variations in substituents at different positions on the benzothiazole ring can enhance or diminish its efficacy .

Table of Biological Activities

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial properties of various benzothiazole derivatives, including this compound, it was found that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The minimal inhibitory concentrations (MICs) were determined for several bacterial strains, highlighting the efficacy of this compound as a potential antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on human cancer cell lines demonstrated that this compound derivatives possess significant antiproliferative effects. Notably, compounds were tested for their ability to inhibit cell growth in vitro, with some derivatives showing log GI50 values indicating high potency against specific cancer types .

Case Study 3: SAR Analysis

Research focusing on structure-activity relationships revealed that modifications to the benzothiazole scaffold can lead to compounds with improved biological profiles. For instance, altering substituent groups at the 4-position on the benzothiazole ring was found to enhance both antimicrobial and antiproliferative activities significantly .

Eigenschaften

IUPAC Name |

2-iodo-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKCRPLRJZZCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356652 | |

| Record name | 2-iodobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-99-5 | |

| Record name | 2-iodobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2-iodobenzothiazole in synthetic chemistry?

A1: this compound serves as a versatile precursor for various 2-substituted benzothiazole derivatives. Its reactivity stems from the iodine atom, which can be readily replaced with other functional groups through different chemical reactions. [, ] One significant application is its use in Suzuki-Miyaura cross-coupling reactions. [] This palladium-catalyzed reaction allows for the efficient introduction of aryl groups at the 2-position of the benzothiazole ring, creating a diverse range of biaryl compounds with potential applications in pharmaceuticals and materials science.

Q2: How does the presence of the iodine atom influence the reactivity of this compound?

A2: The iodine atom in this compound plays a crucial role in its reactivity. Research has shown that it undergoes reductive dehalogenation in the presence of alkanethiols, resulting in the formation of unsubstituted benzothiazole. [] This reaction is autocatalytic, with the hydroiodic acid generated during the process further promoting the dehalogenation. Additionally, under UV irradiation, this compound undergoes C-I bond cleavage, leading to the formation of the 2-isocyanophenylthiyl radical. [] This radical intermediate can then participate in various reactions, highlighting the photochemical reactivity of this compound.

Q3: Are there any computational studies on this compound and its reactivity?

A3: Yes, computational chemistry has been employed to understand the photochemical behavior of this compound. Density functional theory (DFT) calculations were used to investigate the iodine-triggered cyclization of the 2-isocyanophenylthiyl radical generated upon UV irradiation of this compound. [] These calculations provided mechanistic insights into this intriguing transformation, confirming the role of iodine in facilitating the cyclization process.

Q4: What analytical techniques are commonly used to study reactions involving this compound?

A4: Several analytical techniques are crucial for studying reactions involving this compound. Infrared (IR) spectroscopy, particularly under cryogenic conditions, helps identify and analyze the conformational changes and reaction intermediates. [] This technique provides valuable information about the vibrational modes of molecules, enabling researchers to track the formation and consumption of different species during a reaction. Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for characterizing the final products and confirming their structures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.